2-[3-(Dimethylamino)propyl]-7-methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
2-[3-(DIMETHYLAMINO)PROPYL]-7-METHYL-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines several functional groups, including a dimethylamino group, a propyl chain, a methyl group, a phenyl group, and a chromeno-pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(DIMETHYLAMINO)PROPYL]-7-METHYL-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chromeno-Pyrrole Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethylamino Group: This step typically involves the reaction of a suitable intermediate with dimethylamine under controlled conditions.
Attachment of the Propyl Chain: This can be done through a nucleophilic substitution reaction.
Addition of the Methyl and Phenyl Groups: These groups can be introduced via alkylation and arylation reactions, respectively.
Final Functionalization: The prop-2-en-1-yloxy group can be added through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic
Properties
Molecular Formula |
C26H28N2O4 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-7-methyl-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H28N2O4/c1-5-15-31-19-10-8-18(9-11-19)23-22-24(29)20-16-17(2)7-12-21(20)32-25(22)26(30)28(23)14-6-13-27(3)4/h5,7-12,16,23H,1,6,13-15H2,2-4H3 |
InChI Key |
OBVBFYISFICSMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC=C(C=C4)OCC=C |
Origin of Product |
United States |
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